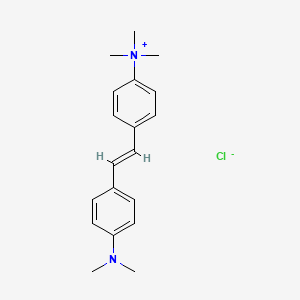
4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride is a chemical compound known for its applications in various scientific fields This compound is characterized by its unique structure, which includes a dimethylamino group and a trimethylbenzenaminium chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride typically involves a multi-step process. One common method includes the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (around 220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another approach involves the condensation of these reactants using a strong base like sodium hydroxide in the presence of a phase transfer catalyst such as Aliquat 336 . Additionally, the Heck reaction can be employed, where p-dimethylaminovinylbenzene reacts with bromoquinoxalines in the presence of palladium acetate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of nonlinear optical chromophores.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride involves its interaction with specific molecular targets. The compound’s dimethylamino group can participate in electron-donating interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding to proteins, nucleic acids, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate (DAST): Known for its efficiency in generating THz waves.
(E)-[4-(dimethylamino)phenyl]-vinylquinoxalines: Used as precursors for nonlinear optical chromophores.
Uniqueness
4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride stands out due to its unique combination of a dimethylamino group and a trimethylbenzenaminium chloride moiety. This structure imparts distinct electronic properties, making it highly effective in applications such as nonlinear optics and bioimaging.
Eigenschaften
CAS-Nummer |
65201-94-7 |
|---|---|
Molekularformel |
C19H25ClN2 |
Molekulargewicht |
316.9 g/mol |
IUPAC-Name |
[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]phenyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C19H25N2.ClH/c1-20(2)18-12-8-16(9-13-18)6-7-17-10-14-19(15-11-17)21(3,4)5;/h6-15H,1-5H3;1H/q+1;/p-1/b7-6+; |
InChI-Schlüssel |
UOJUBCDCPVCHKQ-UHDJGPCESA-M |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](C)(C)C.[Cl-] |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


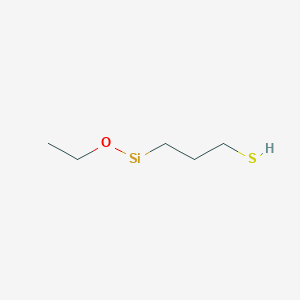
![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
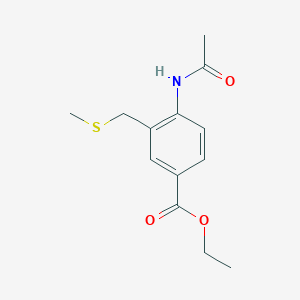
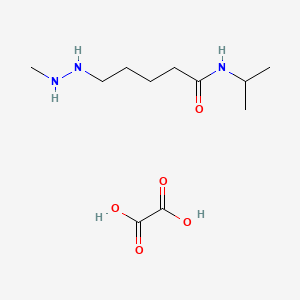
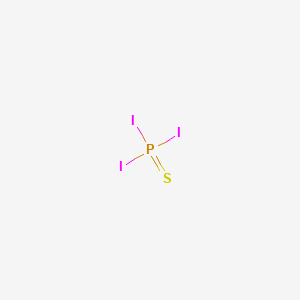

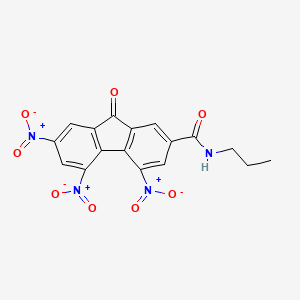
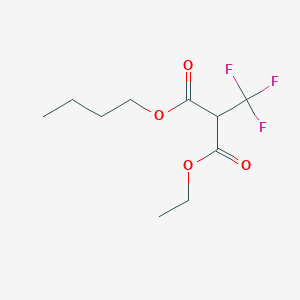
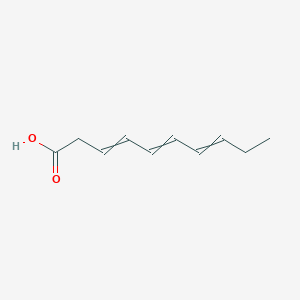
![6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14500062.png)
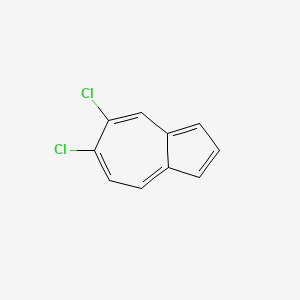

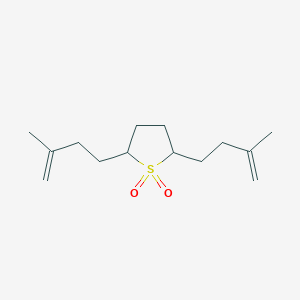
![4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14500083.png)
